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Compound of Interest

Compound Name:
3-(1,3-Dithian-2-yl)pentane-2,4-

dione

Cat. No.: B018489 Get Quote

Dithiane derivatives, a class of sulfur-containing heterocyclic compounds, have garnered

significant attention in medicinal chemistry and drug development. Their unique structural

features and reactivity make them versatile scaffolds for designing novel therapeutic agents.

This technical guide provides an in-depth overview of the diverse biological activities of dithiane

derivatives, focusing on their anticancer and antimicrobial properties. It includes quantitative

data, detailed experimental protocols, and visualizations of key mechanisms and workflows to

serve as a comprehensive resource for researchers, scientists, and drug development

professionals.

Anticancer Activity of Dithiane Derivatives
Dithiane derivatives have demonstrated promising potential as anticancer agents through

various mechanisms, including the inhibition of crucial enzymes and the modulation of

multidrug resistance.

Inhibition of Thioredoxin Reductase (TrxR)
The thioredoxin system, particularly the enzyme Thioredoxin Reductase 1 (TrxR1), is a key

regulator of cellular redox homeostasis and is often overexpressed in cancer cells to cope with

increased oxidative stress.[1][2][3] This makes TrxR1 an attractive target for cancer therapy.[2]

[3] Certain 1,2-dithiolane derivatives, a related class of cyclic disulfides, have been investigated

as TrxR1 inhibitors. Studies have shown that the inhibitory activity is strongly linked to the
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presence of an accessible Michael acceptor moiety, which can interact with the selenocysteine

(Sec) and/or cysteine (Cys) residues in the active site of TrxR1.[1]

A series of 1,2-dithiolane-4-carboxylic acid analogs were synthesized and evaluated for their

TrxR1 inhibitory potential. The most potent compounds exhibited micromolar inhibition, with

IC50 values ranging from 5.3 to 186.0 μM.[1] It was concluded that the 1,2-dithiolane moiety

alone is insufficient for significant TrxR1 inhibition and requires combination with a functionality

like a Michael acceptor to achieve potent activity.[1]
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Caption: Mechanism of TrxR1 inhibition by dithiane derivatives leading to apoptosis.

Table 1: TrxR1 Inhibitory Activity of 1,2-Dithiolane Derivatives

Compound IC50 (µM) for TrxR1

2g >200

2j 5.3 ± 0.4

2k Not specified, but active

(Data sourced from reference[1])
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Overcoming Multidrug Resistance (MDR)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the

overexpression of efflux pumps like P-glycoprotein (P-gp).[4] Novel dithiane analogues of

tiapamil have been shown to be highly effective modifiers of P-gp-mediated MDR in vitro.[4]

These compounds, particularly the racemate Ro 11-5160 and its enantiomers Ro 44-5911 (R)

and Ro 44-5912 (S), significantly decreased vincristine resistance in P-gp over-expressing KB-

8-5 cancer cells.[4] Furthermore, Ro 44-5911 was effective in overcoming doxorubicin and

vincristine resistance in three different colorectal cancer cell lines that express P-gp, without

affecting drugs not associated with the MDR phenotype.[4] Importantly, these dithiane

derivatives exhibited significantly lower vasodilatory activity compared to verapamil, suggesting

a potentially better safety profile for in vivo applications.[4]
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Caption: Dithiane analogues inhibit P-gp, restoring chemosensitivity in cancer cells.

Antimicrobial Activity
Dithiazines and related sulfur-containing heterocycles have a documented history of diverse

biological activities, including antibacterial and fungicidal effects.[5] More broadly, various

thiadiazole derivatives, which share structural similarities, have been extensively studied for

their antimicrobial properties.[6][7][8] These compounds have shown efficacy against both

Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][9]

For instance, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized

and tested against multiple bacterial strains. Several of these compounds were found to be

more potent than the standard antibiotic tetracycline, with Minimum Inhibitory Concentration

(MIC) values as low as 0.0005-0.032 μg/mL.[9] Some of these derivatives also displayed

promising antifungal activity against species like Candida albicans.[9] Similarly, certain 1,2,4-
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triazolo [3,4-b][1][4][5] thiadiazine derivatives showed high activity against all tested bacteria

and fungi.[7]

Table 2: Antimicrobial Activity of Selected Dithiane and Related Derivatives

Compound Class Test Organism
Activity (MIC in
µg/mL)

Reference

N,N-dibenzyl-
cyclohexane-1,2-
diamine derivatives
(17-20, 26, 37, 38)

Gram-positive &
Gram-negative
bacteria

0.0005 - 0.032 [9]

1,2,4-triazolo [3,4-b][1]

[4][5] thiadiazines (7a,

7b, 7i)

S. aureus, B. cereus,

E. coli, P. aeruginosa
1.56 - 6.25 [7]

1,2,4-triazolo [3,4-b][1]

[4][5] thiadiazines (7a,

7b, 7i)

A. niger, C. albicans 1.56 - 6.25 [7]

| 2-amino-5-thiol-1,3,4-thiadiazole derivatives (A, B, C) | Gram-positive bacteria | Moderate to

good activity |[6] |

Experimental Protocols
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This protocol is adapted from methodologies used in the evaluation of TrxR inhibitors.[1][2]

Preparation of Reagents:

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM

EDTA).

Prepare a solution of recombinant human TrxR1.

Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the reaction buffer.
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Prepare a solution of NADPH in the reaction buffer.

Dissolve test compounds (dithiane derivatives) in a suitable solvent (e.g., DMSO) to create

stock solutions.

Assay Procedure:

In a 96-well plate, add the reaction buffer, TrxR1 enzyme solution, and the test compound

at various concentrations.

Incubate the mixture for a predetermined time (e.g., 15 minutes) at room temperature to

allow for the interaction between the inhibitor and the enzyme.

Initiate the reaction by adding NADPH and DTNB to the wells.

Immediately measure the increase in absorbance at 412 nm over time using a plate

reader. The rate of increase corresponds to the reduction of DTNB to 2-nitro-5-

thiobenzoate (TNB), which is catalyzed by TrxR1.

Data Analysis:

Calculate the rate of reaction for each concentration of the test compound.

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor

concentration.

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the

enzyme activity by 50%, by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard procedure for assessing

antimicrobial activity.[7]

Preparation of Materials:

Prepare sterile nutrient broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose

broth for fungi).
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Culture the test microorganisms (bacteria or fungi) to a standardized suspension (e.g., 0.5

McFarland standard).

Dissolve the test compounds and a standard antibiotic/antifungal drug in a solvent like

DMSO to create high-concentration stock solutions.

Serial Dilution:

In a sterile 96-well microtiter plate, add a specific volume of broth to all wells.

Add the test compound stock solution to the first well of a row and mix.

Perform a two-fold serial dilution by transferring half the volume from the first well to the

second, mixing, and repeating this process across the row to create a range of

concentrations.

Include a positive control (broth + inoculum, no compound) and a negative control (broth

only).

Inoculation and Incubation:

Add a standardized volume of the microbial inoculum to each well (except the negative

control).

Cover the plate and incubate at an appropriate temperature (e.g., 37°C for 24 hours for

bacteria, 28°C for 48 hours for fungi).

Reading Results:

After incubation, visually inspect the wells for turbidity (microbial growth).

The MIC is defined as the lowest concentration of the compound at which there is no

visible growth.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
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Conclusion
Dithiane derivatives represent a valuable and versatile class of heterocyclic compounds with a

broad range of biological activities. Their demonstrated efficacy as anticancer agents, through

mechanisms like TrxR1 inhibition and circumvention of multidrug resistance, highlights their

therapeutic potential. Furthermore, their significant antimicrobial activity against various

bacterial and fungal pathogens underscores their importance in the search for new anti-

infective agents. The structure-activity relationship studies, coupled with detailed mechanistic

investigations, will continue to drive the development of novel dithiane-based compounds with

enhanced potency and selectivity for future clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b018489#biological-activity-of-dithiane-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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